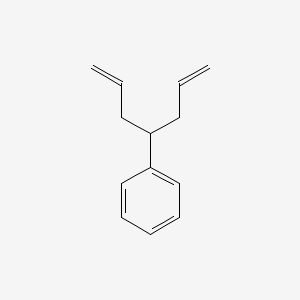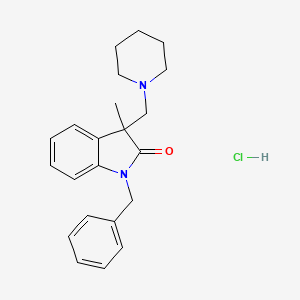
1-Benzyl-3-methyl-3-piperidin-1-ylmethyl-2-indolinone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-methyl-3-piperidin-1-ylmethyl-2-indolinone hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-Benzyl-3-methyl-3-piperidin-1-ylmethyl-2-indolinone hydrochloride involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole derivative, which can then be further modified to obtain the desired compound. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the process for large-scale production.
Chemical Reactions Analysis
1-Benzyl-3-methyl-3-piperidin-1-ylmethyl-2-indolinone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.
Cyclization: Cyclization reactions can be used to form additional ring structures, enhancing the compound’s biological activity.
Scientific Research Applications
1-Benzyl-3-methyl-3-piperidin-1-ylmethyl-2-indolinone hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methyl-3-piperidin-1-ylmethyl-2-indolinone hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The piperidine moiety enhances its pharmacological activity by facilitating interactions with enzymes and other proteins . These interactions can lead to the modulation of cellular signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
1-Benzyl-3-methyl-3-piperidin-1-ylmethyl-2-indolinone hydrochloride can be compared with other similar compounds, such as:
1-Benzyl-3-carbomethoxy-4-piperidone hydrochloride: This compound shares a similar piperidine structure but differs in its functional groups and overall biological activity.
1-Benzyl-3-piperidone hydrochloride: Another related compound with a similar core structure but different substituents, leading to variations in its chemical and biological properties.
Piperidine derivatives:
The uniqueness of this compound lies in its specific combination of the indole and piperidine moieties, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
34943-93-6 |
|---|---|
Molecular Formula |
C22H27ClN2O |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
1-benzyl-3-methyl-3-(piperidin-1-ylmethyl)indol-2-one;hydrochloride |
InChI |
InChI=1S/C22H26N2O.ClH/c1-22(17-23-14-8-3-9-15-23)19-12-6-7-13-20(19)24(21(22)25)16-18-10-4-2-5-11-18;/h2,4-7,10-13H,3,8-9,14-17H2,1H3;1H |
InChI Key |
ZVAXSEAMVSGYCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)CN4CCCCC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


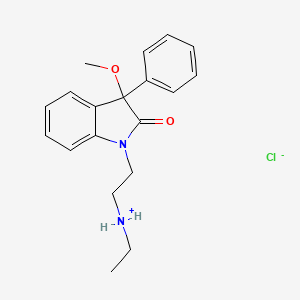
![sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B13735817.png)

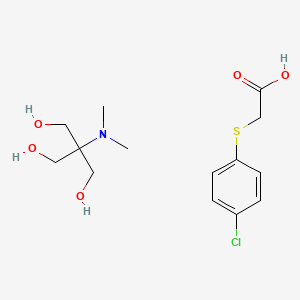
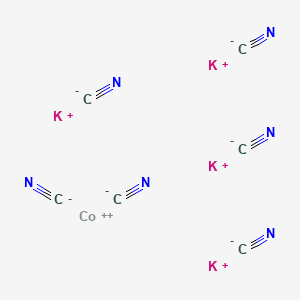


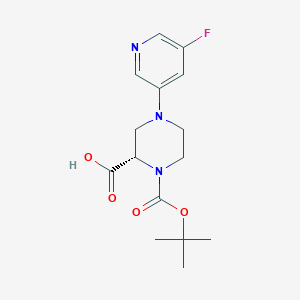

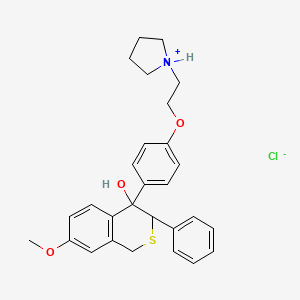
![11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-16-one](/img/structure/B13735859.png)
![[3,3-Bis[4-(2-chloroethoxy)phenyl]-3-hydroxy-2-methylpropyl]-dimethylazanium;chloride](/img/structure/B13735863.png)
